molecular formula C10H14F2N6S B14328499 Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- CAS No. 103428-01-9

Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl-

Cat. No.: B14328499
CAS No.: 103428-01-9
M. Wt: 288.32 g/mol
InChI Key: HYCDWGHRECTRNN-UHFFFAOYSA-N
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Description

Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a difluoromethyl group, a thioether linkage, and a triazine ring, making it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- typically involves multiple stepsThese reactions often employ difluoromethylating reagents such as difluoromethyl phenoxathiinium tetrafluoroborate, which is known for its stability and versatility .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired molecular framework . The process conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions are typically controlled to maintain the integrity of the difluoromethyl group .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines .

Mechanism of Action

The mechanism by which Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the triazine ring can participate in hydrogen bonding and other interactions . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- is unique due to its combination of a difluoromethyl group, a thioether linkage, and a triazine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

103428-01-9

Molecular Formula

C10H14F2N6S

Molecular Weight

288.32 g/mol

IUPAC Name

2-[[4-(difluoromethylsulfanyl)-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile

InChI

InChI=1S/C10H14F2N6S/c1-4-14-7-15-8(18-10(2,3)5-13)17-9(16-7)19-6(11)12/h6H,4H2,1-3H3,(H2,14,15,16,17,18)

InChI Key

HYCDWGHRECTRNN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)SC(F)F)NC(C)(C)C#N

Origin of Product

United States

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